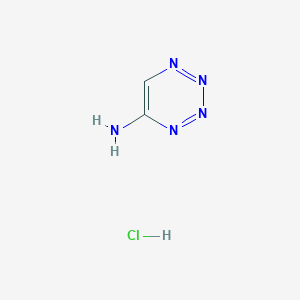
(S)-2-(phenylmethyl)amino Propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(phenylmethyl)amino Propanamide is an organic compound characterized by the presence of a secondary amine and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(phenylmethyl)amino Propanamide typically involves the reaction of (S)-2-amino-1-propanol with benzyl chloride under basic conditions to form (S)-2-(phenylmethyl)amino-1-propanol. This intermediate is then subjected to an amidation reaction with an appropriate carboxylic acid derivative, such as acyl chloride or anhydride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biocatalytic methods using enzymes for specific steps in the synthesis may be employed to improve enantioselectivity and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(phenylmethyl)amino Propanamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-(phenylmethyl)amino Propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-(phenylmethyl)amino Propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-amino-1-propanol
- (S)-2-(phenylmethyl)amino-1-propanol
- (S)-2-(phenylmethyl)amino Butanamide
Uniqueness
(S)-2-(phenylmethyl)amino Propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its secondary amine and amide groups allow for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Properties
CAS No. |
775263-01-9 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(2S)-2-(benzylamino)propanamide |
InChI |
InChI=1S/C10H14N2O/c1-8(10(11)13)12-7-9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H2,11,13)/t8-/m0/s1 |
InChI Key |
YAIQLSGJDFUANQ-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14120618.png)
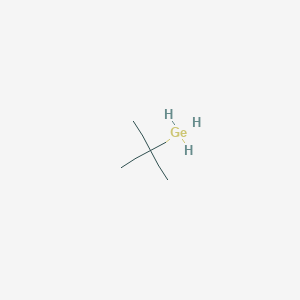
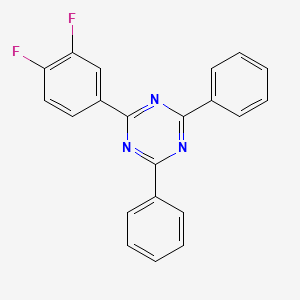
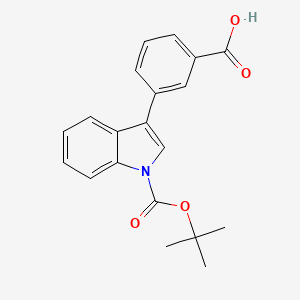
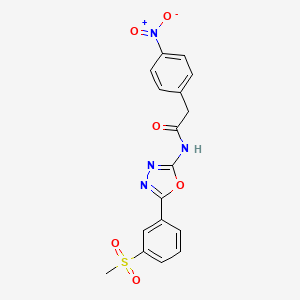
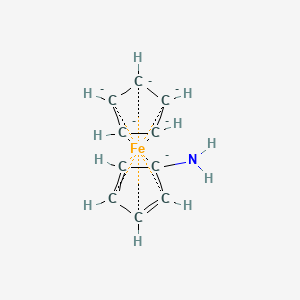
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B14120645.png)
![1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14120651.png)
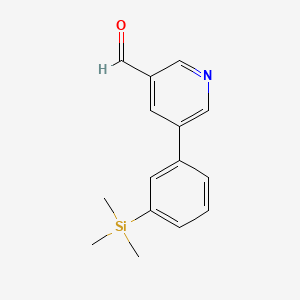
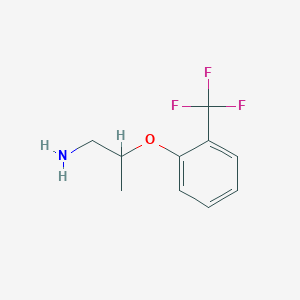
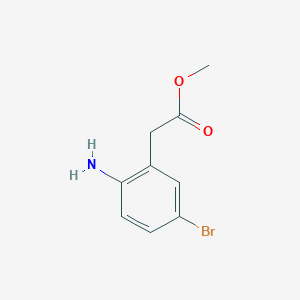
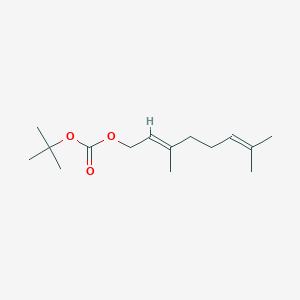
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B14120684.png)
